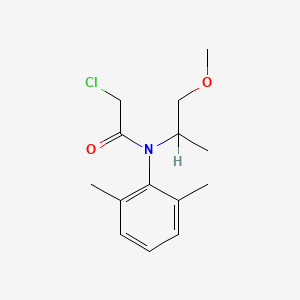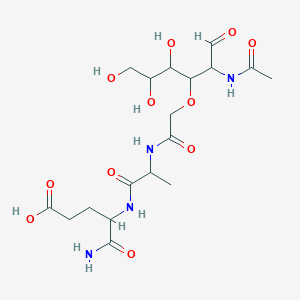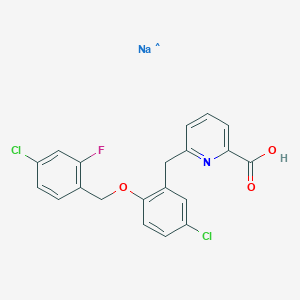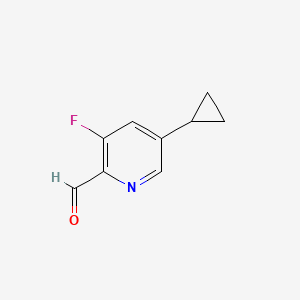![molecular formula C16H19Br2NS2 B12295719 4,10-dibromo-7-(2-ethylhexyl)-3,11-dithia-7-azatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene](/img/structure/B12295719.png)
4,10-dibromo-7-(2-ethylhexyl)-3,11-dithia-7-azatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,10-dibromo-7-(2-etilhexil)-3,11-diti-7-azatriciclo[63002,6]undeca-1(8),2(6),4,9-tetraeno es un compuesto orgánico complejo con una estructura única que incluye átomos de bromo, azufre y nitrógeno
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 4,10-dibromo-7-(2-etilhexil)-3,11-diti-7-azatriciclo[630Las condiciones de reacción a menudo requieren temperaturas específicas, disolventes y catalizadores para asegurar que el producto deseado se obtenga con alta pureza y rendimiento.
Métodos de producción industrial
En entornos industriales, la producción de este compuesto puede implicar reacciones a gran escala con condiciones optimizadas para maximizar la eficiencia y minimizar los costes. El uso de reactores de flujo continuo y técnicas avanzadas de purificación puede ayudar a lograr la calidad y cantidad deseadas del compuesto.
Análisis De Reacciones Químicas
Tipos de reacciones
4,10-dibromo-7-(2-etilhexil)-3,11-diti-7-azatriciclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraeno puede experimentar diversas reacciones químicas, entre ellas:
Oxidación: El compuesto puede oxidarse para formar diferentes productos, dependiendo de los reactivos y las condiciones utilizadas.
Reducción: Las reacciones de reducción pueden modificar los átomos de bromo u otros grupos funcionales dentro del compuesto.
Sustitución: Los átomos de bromo pueden sustituirse por otros grupos, como grupos alquilo o arilo, a través de reacciones de sustitución nucleófila.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el hidruro de litio y aluminio, y nucleófilos como el metóxido de sodio. Las condiciones de reacción, como la temperatura y el disolvente, juegan un papel crucial en la determinación del resultado de estas reacciones .
Productos principales
Los productos principales formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación puede producir sulfoxidos o sulfonas, mientras que las reacciones de sustitución pueden producir una variedad de derivados con diferentes grupos funcionales .
Aplicaciones Científicas De Investigación
4,10-dibromo-7-(2-etilhexil)-3,11-diti-7-azatriciclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraeno tiene varias aplicaciones de investigación científica, entre ellas:
Química: El compuesto se utiliza como bloque de construcción para sintetizar moléculas más complejas y estudiar los mecanismos de reacción.
Biología: Puede utilizarse en ensayos bioquímicos para investigar las interacciones enzimáticas y otros procesos biológicos.
Medicina: La estructura única del compuesto lo convierte en un candidato potencial para el desarrollo de fármacos y aplicaciones terapéuticas.
Industria: Se utiliza en la producción de materiales avanzados, como polímeros y componentes electrónicos.
Mecanismo De Acción
El mecanismo de acción de 4,10-dibromo-7-(2-etilhexil)-3,11-diti-7-azatriciclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraeno implica su interacción con dianas moleculares y vías específicas. Los átomos de bromo y la estructura tricíclica le permiten unirse a ciertas enzimas o receptores, modulando su actividad. Esto puede conducir a diversos efectos biológicos, como la inhibición de la actividad enzimática o la alteración de las vías de señalización celular .
Comparación Con Compuestos Similares
Compuestos similares
2,6-dibromo-4,4-bis(2-etilhexil)-4H-silolo[3,2-b4,5-b’]ditiofeno: Este compuesto tiene una estructura similar pero incluye un átomo de silicio en lugar de nitrógeno.
2,6-dibromo-4,4-di-n-octilditieno[3,2-b2’,3’-d]silole: Otro compuesto similar con diferentes grupos alquilo y un átomo de silicio.
Singularidad
4,10-dibromo-7-(2-etilhexil)-3,11-diti-7-azatriciclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraeno es único debido a su combinación de átomos de bromo, azufre y nitrógeno dentro de una estructura tricíclica.
Propiedades
Fórmula molecular |
C16H19Br2NS2 |
|---|---|
Peso molecular |
449.3 g/mol |
Nombre IUPAC |
4,10-dibromo-7-(2-ethylhexyl)-3,11-dithia-7-azatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene |
InChI |
InChI=1S/C16H19Br2NS2/c1-3-5-6-10(4-2)9-19-11-7-13(17)20-15(11)16-12(19)8-14(18)21-16/h7-8,10H,3-6,9H2,1-2H3 |
Clave InChI |
GUIBYBRZXAFOLS-UHFFFAOYSA-N |
SMILES canónico |
CCCCC(CC)CN1C2=C(C3=C1C=C(S3)Br)SC(=C2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![[2-Bromo-3-[tert-butyl(dimethyl)silyl]oxypropoxy]-tert-butyl-dimethylsilane](/img/structure/B12295666.png)







![[(7-Nitro-2,3-dioxoquinoxalin-5-yl)methylamino]methylphosphonic acid](/img/structure/B12295709.png)
![4-(2-{2-chloro-3-[2-(2,6-diphenyl-4H-thiopyran-4-ylidene)ethylidene]cyclohex-1-en-1-yl}ethenyl)-2,6-diphenyl-1lambda4-thiopyran-1-ylium; tetrafluoroboranuide](/img/structure/B12295712.png)
![beta-D-Glucopyranoside, (3beta,22alpha,25S)-22,25-epoxy-26-(beta-D-glucopyranosyloxy)furost-5-en-3-yl O-6-deoxy-alpha-L-mannopyranosyl-(1-->4)-O-[O-beta-D-glucopyranosyl-(1-->3)-beta-D-glucopyranosyl-(1-->2)]-](/img/structure/B12295714.png)
